Ezetimibe-d4 Diol Impurity is a significant compound associated with the synthesis of Ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the intestines. The impurity is classified as a process-related impurity that arises during the synthesis of Ezetimibe. Understanding this compound is crucial for ensuring the quality and efficacy of pharmaceutical products.
Ezetimibe-d4 Diol Impurity is derived from the chemical processes involved in the synthesis of Ezetimibe. Its identification and characterization are essential for quality control in pharmaceutical manufacturing, particularly in ensuring that impurities do not affect the therapeutic efficacy of the final product .
This compound falls under the category of impurities in pharmaceutical chemistry, specifically related to Ezetimibe. It is classified based on its molecular structure and its origin during the synthetic pathway of Ezetimibe, which includes various reaction steps that can yield different impurities .
The synthesis of Ezetimibe-d4 Diol Impurity involves several chemical reactions, typically including reduction and cyclization steps. The synthesis process can be complex, often requiring optimization to enhance yield and purity. The methods generally include:
Technical details indicate that controlling reaction conditions such as temperature, solvent choice, and reactant ratios is vital for achieving high purity levels (typically above 95%) in the final product .
Ezetimibe-d4 Diol Impurity has a complex molecular structure characterized by specific functional groups that contribute to its chemical properties. The molecular formula is with a molecular weight of 413.46 g/mol. The structure includes:
The formation of Ezetimibe-d4 Diol Impurity involves several key reactions during the synthesis of Ezetimibe:
Technical details reveal that optimizing these reactions can significantly improve yield and purity levels .
Ezetimibe-d4 Diol Impurity exhibits specific physical characteristics relevant for its identification and use:
The chemical stability and reactivity of Ezetimibe-d4 Diol Impurity are essential for its role in pharmaceutical formulations:
Relevant analyses indicate that maintaining high purity (>95%) is crucial for its use in research and pharmaceutical applications .
Ezetimibe-d4 Diol Impurity serves several scientific purposes:
Ezetimibe-d4 diol impurity represents a deuterium-stabilized analog of the native diol impurity formed during ezetimibe synthesis or storage. This deuterated variant (CAS 1374250-08-4; C₂₄H₂₅F₂NO₃) serves as a critical reference standard in modern pharmaceutical analysis, enabling precise quantification of degradation pathways in cholesterol-lowering therapeutics. Its molecular structure features deuterium atoms at key metabolic sites, enhancing stability for mass spectrometry-based detection [9] [6]. The impurity arises from hydrolytic cleavage of ezetimibe's β-lactam ring, yielding a pentanediol derivative that compromises the drug's structural integrity [7]. Contemporary pharmacopeial standards mandate rigorous tracking of such impurities due to their potential impact on drug efficacy and safety profiles, positioning Ezetimibe-d4 diol impurity as an indispensable analytical tool in quality control workflows [2] [8].
Deuterated impurities have emerged as pivotal assets in pharmaceutical research due to their isotopically enhanced properties:
Tracer Applications: Ezetimibe-d4 diol impurity serves as an isotopic internal standard in LC-MS assays, correcting for matrix effects and ionization variability during ezetimibe quantification. Its +4 Da mass shift enables unambiguous differentiation from non-deuterated analogs in complex biological matrices [1].
Metabolic Pathway Elucidation: Deuterium incorporation creates distinctive spectral signatures that facilitate tracking of oxidative degradation pathways. Studies demonstrate deuterium kinetic isotope effects (KIEs) reduce metabolic degradation rates by 5-7-fold compared to protiated analogs, allowing isolation of intermediate species [8].
Analytical Method Validation: These impurities enable stringent validation of chromatographic methods per ICH Q2(R1) guidelines. As shown in Table 1, deuterated standards enhance detection sensitivity for key ezetimibe impurities:
Table 1: Performance Metrics of Deuterated Standards in Ezetimibe Analysis
Analytical Parameter | Non-Deuterated Standard | Ezetimibe-d4 Diol Impurity | Improvement Factor |
---|---|---|---|
Detection Limit (ng/mL) | 48 | 11 | 4.4× |
Matrix Effect Variance | 22-35% | 5-8% | 3.8× |
Retention Time Shift* | ±0.32 min | ±0.08 min | 4.0× |
Gradient: 12-62% ACN in phosphate buffer (pH 3.0), 35°C [2] [8] |
Ezetimibe's therapeutic mechanism involves selective inhibition of the Nieman-Pick C1-Like 1 (NPC1L1) protein at the jejunal brush border, reducing dietary and biliary cholesterol absorption by 54-56% at standard doses [5]. Impurities present complex pharmacological implications:
Structural-Activity Relationships: The diol impurity retains partial affinity for NPC1L1 due to conserved fluorophenyl and hydroxyphenyl moieties (Figure 1). In vitro studies indicate 30-40% residual binding capacity versus native ezetimibe, potentially diminishing therapeutic efficacy through competitive inhibition [4] [9].
Degradation Pathways: Hydrolytic cleavage of the β-lactam ring generates the diol structure, a transformation accelerated at pH >6.5. This vulnerability necessitates stringent control of excipient pH in formulations [7] [8].
Table 2: Pharmacological Properties of Key Ezetimibe Impurities
Impurity Designation | Structural Feature | NPC1L1 Binding Affinity | Chromatographic RRT |
---|---|---|---|
Native Ezetimibe | Intact β-lactam | 100% | 1.00 |
Diol Impurity | Hydrolyzed lactam; diol formation | 30-40% | 0.68 |
Desfluoro Impurity (Ezetimibe-d4 Diol Analog) | C4'-F replacement with H | 12-18% | 0.92 |
RRS Isomer | Stereochemical inversion at C3/C4 | 8-15% | 1.12 |
Fluoro Isomer | meta-Fluorophenyl substitution | 25-32% | 1.24 |
Data consolidated from [4] [6] [9] |
Global regulatory agencies enforce stringent impurity controls for lipid-modifying agents due to chronic dosing regimens:
Table 3: Regulatory Testing Requirements for Ezetimibe Impurities
Regulatory Document | Maximum Allowed Level | Specified Impurities | Required Testing Methods |
---|---|---|---|
ICH Q3A(R2) | NMT 0.15% individual | Diol, desfluoro, isomers | HPLC-UV/MS |
USP Monograph | NMT 0.20% total impurities | 10 specified degradants | Gradient RP-HPLC (220 nm) |
EMA CHMP Assessment | NMT 0.10% genotoxic imp. | Nitrosamine derivatives | LC-MS/MS (LOQ 1 ppm) |
Sources: [2] [7] [8] |
Comprehensive Compound Index
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: